4-Fluoro-2-nitrobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

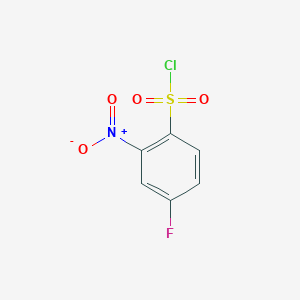

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSUAEKACYUVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374626 | |

| Record name | 4-fluoro-2-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568586-10-7 | |

| Record name | 4-fluoro-2-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzenesulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-nitrobenzenesulfonyl chloride is a key bifunctional reagent in organic synthesis, distinguished by its reactive sulfonyl chloride group and an activated aromatic ring. The presence of both a fluorine atom and a nitro group ortho to the sulfonyl chloride moiety imparts unique reactivity, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis and reactivity, and a focus on its applications, particularly in the development of novel therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClFNO₄S | [1][2] |

| Molecular Weight | 239.61 g/mol | [1][2] |

| CAS Number | 568586-10-7 | [1][2] |

| Appearance | Solid (form may vary) | [3] |

| Melting Point | 66 - 70 °C | |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Nitro-4-fluorobenzenesulfonyl chloride, 4-fluoro-2-nitro-benzenesulfonyl chloride | [1] |

Spectroscopic Characterization

Detailed, publicly available spectral data for this compound is limited. However, the expected spectral features can be predicted based on its structure and by comparison with analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. The proton ortho to the nitro group and the sulfonyl chloride group would likely be the most downfield, exhibiting complex splitting due to coupling with the fluorine atom and adjacent protons. The other two protons would appear at slightly higher fields, also with characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the electron-withdrawing nitro and sulfonyl chloride groups will be significantly deshielded and appear at lower field. The carbon bonded to the fluorine atom will show a large one-bond C-F coupling constant.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the functional groups present. Key expected peaks include:

-

Asymmetric and symmetric stretching of the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹.

-

Asymmetric and symmetric stretching of the sulfonyl group (SO₂) around 1380 cm⁻¹ and 1180 cm⁻¹.

-

Stretching of the C-F bond, typically in the 1250-1000 cm⁻¹ region.

-

Vibrations of the aromatic C-H and C=C bonds.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Common fragmentation pathways for nitroaromatic sulfonyl chlorides involve the loss of SO₂, Cl, and NO₂.[4][5]

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process starting from 1,4-difluoro-2-nitrobenzene.[6] This method involves the regioselective nucleophilic aromatic substitution with a thiol, followed by oxidative chlorination.

Step 1: Synthesis of 1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene

In the first step, 1,4-difluoro-2-nitrobenzene is reacted with phenylmethanethiol (benzyl mercaptan). The nitro group activates the fluorine atom at the ortho position for nucleophilic substitution, leading to the formation of the corresponding thioether.

Step 2: Oxidative Cleavage to this compound

The resulting 1-(benzylsulfanyl)-4-fluoro-2-nitrobenzene is then subjected to oxidative cleavage with chlorine gas. This reaction cleaves the C-S bond and oxidizes the sulfur atom to form the desired sulfonyl chloride.[6]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol based on similar reported procedures for the synthesis of aryl sulfonyl chlorides.[6][7]

Step 1: Synthesis of 1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene

-

To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Cool the mixture in an ice bath and add phenylmethanethiol (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(benzylsulfanyl)-4-fluoro-2-nitrobenzene.

Step 2: Oxidative Chlorination

-

Dissolve the 1-(benzylsulfanyl)-4-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent system, such as a mixture of acetic acid and water.

-

Cool the solution in an ice bath and bubble chlorine gas through the mixture while stirring vigorously.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, purge the excess chlorine with a stream of nitrogen.

-

Add water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of its application in drug discovery.

Formation of Sulfonamides

The reaction with amines proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Caption: Reaction mechanism for sulfonamide formation.

Applications in Drug Discovery

The sulfonamide functional group is a key pharmacophore present in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. This compound serves as a versatile building block for introducing this functionality into drug candidates. The fluorine and nitro groups can also be further manipulated to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

Use as a Derivatizing Agent

In analytical chemistry, this compound can be used as a derivatizing agent for the analysis of amines and amino acids by chromatography. The reaction with amines introduces a strongly UV-absorbing and/or fluorescent tag, enhancing the sensitivity of detection.

Detailed Experimental Protocol for Sulfonamide Synthesis

The following is a representative protocol for the reaction of this compound with a primary amine.

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.05 eq) in the same anhydrous solvent.

-

Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted-4-fluoro-2-nitrobenzenesulfonamide.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[1]

Precautionary Statements:

-

Prevention:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Immediately call a POISON CENTER or doctor/physician.

-

-

Storage:

-

Store locked up in a dry, well-ventilated place.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with skin, eyes, and clothing. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS).

References

- 1. 4-NITROBENZENESULFONYL FLUORIDE(349-96-2) 1H NMR [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 4-fluoro-3-nitrobenzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. 568586-10-7|4-Fluoro-2-nitro-benzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

4-Fluoro-2-nitrobenzenesulfonyl chloride CAS number 568586-10-7

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzenesulfonyl chloride

Introduction: A Multifaceted Reagent for Modern Chemistry

In the landscape of contemporary drug discovery and chemical biology, the demand for versatile, high-reactivity building blocks is insatiable. This compound (CAS 568586-10-7) has emerged as a significant reagent, valued for its trifunctional nature. Possessing a reactive sulfonyl chloride, an electron-deficient aromatic ring, and a fluorine substituent, this compound offers a unique platform for the synthesis of complex molecular architectures, particularly sulfonamides, and for the development of chemical probes.

The strategic placement of a nitro group ortho to the sulfonyl chloride moiety significantly enhances the electrophilicity of the sulfur atom, facilitating reactions with a broad range of nucleophiles. Concurrently, the fluorine atom provides a valuable tool for medicinal chemists, as fluorine substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1] This guide provides an in-depth examination of the synthesis, reactivity, applications, and handling of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 568586-10-7 | [2][3][4] |

| Molecular Formula | C₆H₃ClFNO₄S | [2][4] |

| Molecular Weight | 239.61 g/mol | [2][4] |

| IUPAC Name | This compound | [4][5] |

| Appearance | Light yellow solid | [6] |

| Purity | ≥95% | [6] |

| SMILES | C1=CC(=C(C=C1F)--INVALID-LINK--[O-])S(=O)(=O)Cl | [4] |

| InChIKey | BHSUAEKACYUVJP-UHFFFAOYSA-N | [4] |

Synthesis Pathway

The preparation of fluoronitrobenzenesulfonyl chlorides, including the title compound, is typically achieved through a robust two-step process starting from commercially available difluoronitrobenzenes.[7] This method leverages the regioselective reactivity of the starting material and a subsequent oxidative cleavage.

The causality behind this synthetic choice is clear:

-

Regioselectivity: The reaction of a difluoronitrobenzene with a nucleophile like phenylmethanethiol proceeds with high regioselectivity. The nitro group strongly activates the halogen in the para position for nucleophilic aromatic substitution, leading to the desired thioether intermediate.

-

Robust Conversion: The oxidative cleavage of the resulting thioether with wet chlorine is an efficient and high-yielding method to generate the sulfonyl chloride functional group.[7] This two-step sequence provides a reliable pathway to the target compound in good yields.

Core Reactivity: A Tale of Two Electrophiles

The synthetic utility of this compound stems from its highly electrophilic sulfonyl chloride group. This reactivity is further modulated by the electron-withdrawing nitro and fluoro substituents on the aromatic ring.

Reaction with Nucleophiles: The Sulfonyl Chloride Core

The primary reaction pathway involves the nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride. This reaction is the cornerstone for the synthesis of sulfonamides, a critical pharmacophore in numerous approved drugs.

-

Amines: Primary and secondary amines readily react to form stable sulfonamides, releasing HCl as a byproduct.[8] The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the acid generated. The reaction mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of the chloride ion and deprotonation to yield the final sulfonamide.[8]

-

Thiols: Thiols, being excellent nucleophiles, also react with sulfonyl chlorides.[9][10] In the context of drug discovery, the 2-nitrobenzenesulfonyl ("nosyl") group is widely used as a protecting group for amines, which is often cleaved by thiol-based reagents.[11][12] This reactivity highlights the potential for this compound to be used in creating thiol-reactive probes or covalent inhibitors that target cysteine residues in proteins.[13]

Comparison with Sulfonyl Fluorides: The Rise of SuFEx Chemistry

While sulfonyl chlorides are potent electrophiles, the field of "click chemistry" has seen the recent emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides exhibit a unique balance of stability and reactivity; they are generally more stable to hydrolysis and thermolysis than their chloride counterparts but react selectively and rapidly with strong nucleophiles under specific conditions.[14]

Aryl sulfonyl chlorides are more thermally and chemically robust when contrasted with sulfonyl chlorides.[14] Due to this enhanced stability and selective reactivity, converting this compound into its corresponding sulfonyl fluoride can be a strategic decision for applications in chemical biology or when downstream conditions are harsh. This conversion can be readily achieved via a chloride-to-fluoride exchange reaction using reagents like potassium bifluoride (KFHF).[15]

Applications in Research and Drug Development

The structural motifs within this compound make it a highly valuable tool for medicinal chemists and drug discovery professionals.

-

Scaffold for Bioactive Sulfonamides: The nitrobenzenesulfonyl chloride framework is a key intermediate in the synthesis of important pharmaceuticals, including antiretroviral drugs like foscamprenavir and darunavir.[16][17] By analogy, this compound serves as an excellent starting point for generating novel sulfonamide libraries for screening against various biological targets.

-

Development of Covalent Probes and Inhibitors: The high reactivity of the sulfonyl chloride group towards nucleophilic amino acid residues like cysteine makes it an attractive warhead for designing covalent inhibitors. Furthermore, recent studies have identified ortho-nitrosulfonyl fluorides as a promising pharmacophore for developing new antibiotics, suggesting that compounds derived from this scaffold could possess inherent biological activity.[18]

-

Amine Protection in Multi-step Synthesis: The related 2-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for primary and secondary amines in complex organic synthesis.[11] It is stable to many reaction conditions but can be selectively removed, typically with thiol reagents, under mild conditions.[12]

Experimental Protocols

The following protocols are provided as self-validating systems, with explanations for key procedural choices.

Protocol 1: General Synthesis of a Sulfonamide

This protocol describes the reaction of this compound with a generic primary amine.

Methodology:

-

Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF) to a concentration of approximately 0.1 M.

-

Causality: Anhydrous conditions are critical as the sulfonyl chloride can hydrolyze in the presence of water. An inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Base Addition: To the stirred solution, add a non-nucleophilic organic base such as triethylamine (1.2-1.5 eq.) or diisopropylethylamine (DIPEA). Cool the mixture to 0 °C in an ice bath.

-

Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Using a slight excess ensures complete neutralization. Cooling controls the initial exothermic reaction.

-

-

Nucleophile Addition: Slowly add the primary amine (1.0-1.1 eq.), either neat or as a solution in the same anhydrous solvent, to the reaction mixture.

-

Causality: Slow addition helps to maintain temperature control and prevent unwanted side reactions. A small excess of the amine can be used to ensure the complete consumption of the sulfonyl chloride.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

-

Work-up: a. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane). c. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Causality: The aqueous washes serve to remove the amine hydrochloride salt, any remaining base, and other water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the resulting crude sulfonamide by flash column chromatography on silica gel or by recrystallization to yield the final product.

Protocol 2: Conversion to 4-Fluoro-2-nitrobenzenesulfonyl fluoride

This protocol outlines the conversion of the sulfonyl chloride to the corresponding, more stable sulfonyl fluoride.[15]

Methodology:

-

Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable organic solvent such as acetone or acetonitrile.

-

Fluoride Source Addition: To this solution, add an aqueous solution of potassium bifluoride (KFHF, 2.0-3.0 eq.).

-

Causality: KFHF serves as an effective and convenient source of nucleophilic fluoride anions that can displace the chloride on the sulfonyl group. The biphasic reaction mixture often facilitates the exchange.[15]

-

-

Reaction: Heat the biphasic mixture to reflux (e.g., 60-80 °C) and stir vigorously for 4-24 hours. Monitor the reaction by TLC or ¹⁹F NMR spectroscopy.

-

Work-up: a. After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. b. Wash the combined organic layers with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography to isolate the 4-fluoro-2-nitrobenzenesulfonyl fluoride.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.

-

Hazard Classification: The compound is classified as causing severe skin burns and eye damage (H314).[4] It is corrosive and should be handled with extreme care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[19][20] All manipulations should be performed inside a certified chemical fume hood.

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[19] The compound is moisture-sensitive and can release HCl gas upon contact with water.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19] Store in a corrosives area away from incompatible materials such as strong bases and oxidizing agents.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]

Conclusion and Future Outlook

This compound stands out as a potent and versatile reagent for chemical synthesis and drug discovery. Its well-defined reactivity, particularly towards amines and thiols, combined with the strategic placement of a fluorine atom, provides a powerful platform for generating novel molecular entities with therapeutic potential. The ability to readily convert it to the corresponding sulfonyl fluoride further extends its utility, bridging traditional sulfonamide synthesis with the modern advantages of SuFEx click chemistry. As the quest for novel covalent drugs and highly specific chemical probes continues, the strategic application of multi-functional building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. scbt.com [scbt.com]

- 3. CAS 568586-10-7 | 8662-7-14 | MDL MFCD03618461 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride | C6H3ClFNO4S | CID 2759046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 568586-10-7 | 4-Fluoro-2-nitro-benzenesulfonyl chloride - AiFChem [aifchem.com]

- 6. CAS: 568586-10-7 | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 16. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzenesulfonyl chloride

This guide provides a comprehensive overview of 4-Fluoro-2-nitrobenzenesulfonyl chloride, a critical reagent in modern chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development. We will delve into its fundamental properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound, a substituted aromatic sulfonyl chloride, is a compound of significant interest due to its versatile reactivity. The presence of three distinct functional groups—a sulfonyl chloride, a nitro group, and a fluorine atom—on the benzene ring imparts a unique chemical character that is highly valued in organic synthesis.

Molecular Weight and Formula

The precise molecular weight of a compound is fundamental to all stoichiometric calculations in experimental work. For this compound, the molecular formula is C₆H₃ClFNO₄S.[1][2][3][4] The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

-

Carbon (C): 6 atoms × 12.011 amu = 72.066 amu

-

Hydrogen (H): 3 atoms × 1.008 amu = 3.024 amu

-

Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu

-

Fluorine (F): 1 atom × 18.998 amu = 18.998 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Oxygen (O): 4 atoms × 15.999 amu = 63.996 amu

-

Sulfur (S): 1 atom × 32.065 amu = 32.065 amu

Total Molecular Weight = 239.61 g/mol [1][2][3]

This value is a cornerstone for accurate reagent measurement and reaction optimization. The monoisotopic mass, which is calculated using the mass of the most abundant isotopes of the elements, is 238.9455346 Da.[2]

Physicochemical Data Summary

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 568586-10-7 | PubChem[2] |

| Molecular Formula | C₆H₃ClFNO₄S | Santa Cruz Biotechnology[1] |

| Molecular Weight | 239.61 g/mol | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich |

| InChI | InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H | PubChem[2] |

| SMILES | C1=CC(=C(C=C1F)--INVALID-LINK--[O-])S(=O)(=O)Cl | PubChem[2] |

Section 2: Synthesis and Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding its synthesis and how it behaves in different chemical environments is crucial for designing successful experimental protocols.

Synthetic Pathways

The synthesis of fluoronitrobenzenesulfonyl chlorides, including the 4-fluoro-2-nitro isomer, is often achieved through a multi-step process. One common strategy involves the regioselective reaction of a difluoronitrobenzene with a thiol, followed by oxidative cleavage of the resulting thioether with chlorine to yield the sulfonyl chloride.[5] This method provides good yields and control over the final product's isomeric purity.[5]

Industrial-scale synthesis often employs chlorosulfonation of a suitable nitrobenzene precursor.[6] The reaction conditions, including temperature and the ratio of reactants, are critical for maximizing yield and minimizing the formation of byproducts.

Caption: A generalized workflow for the synthesis of this compound.

Core Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This group readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. The strong electron-withdrawing effect of the ortho-nitro group further enhances the electrophilicity of the sulfonyl chloride, making it a highly reactive reagent.

The fluorine atom, positioned para to the sulfonyl chloride, is susceptible to nucleophilic aromatic substitution, although this typically requires more forcing conditions than the reaction at the sulfonyl chloride. This dual reactivity allows for sequential functionalization of the molecule, a valuable strategy in the synthesis of complex target molecules.

Section 3: Applications in Drug Discovery and Development

The unique structural and reactive properties of this compound make it a valuable building block in the development of new therapeutic agents.

Role as a Pharmacophore

Recent research has highlighted the potential of nitro-substituted sulfonyl fluorides and chlorides as a new pharmacophore for the development of antibiotics.[7][8] The ortho-nitrobenzenesulfonyl moiety, in particular, has shown remarkable antibacterial activity against drug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[7][8] While the exact mechanism is still under investigation, it is believed that the electrophilic sulfonyl group can covalently modify essential bacterial proteins, leading to cell death.[9]

Intermediate in Medicinal Chemistry

Beyond its intrinsic biological activity, this compound is a key intermediate in the synthesis of a wide range of pharmaceutically active compounds.[10] The sulfonyl chloride group serves as a handle for introducing the sulfonyl moiety into a target molecule, which can modulate its solubility, metabolic stability, and binding affinity to biological targets. The nitro group can be readily reduced to an amine, providing a point for further diversification of the molecular scaffold.

Caption: Applications of this compound in drug development.

Section 4: Experimental Protocol: Synthesis of a Sulfonamide Derivative

This section provides a detailed, step-by-step methodology for the synthesis of a sulfonamide derivative using this compound. This protocol is designed to be a self-validating system, with clear explanations for each step.

Objective: To synthesize N-benzyl-4-fluoro-2-nitrobenzenesulfonamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: The use of an anhydrous solvent and inert atmosphere is crucial to prevent hydrolysis of the highly reactive sulfonyl chloride.

-

-

Addition of Amine and Base: In a separate vial, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C (ice bath).

-

Causality: The base (triethylamine) is essential to neutralize the hydrochloric acid (HCl) that is generated during the reaction. Dropwise addition at low temperature helps to control the exothermic reaction and minimize side product formation.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Causality: TLC allows for the visualization of the consumption of the starting materials and the formation of the product, ensuring the reaction goes to completion.

-

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Causality: The aqueous work-up removes the triethylamine hydrochloride salt and any unreacted starting materials. The sodium bicarbonate wash ensures the complete removal of any residual acid.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removal of all water from the organic phase is necessary before solvent evaporation to obtain a clean product.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-4-fluoro-2-nitrobenzenesulfonamide.

-

Causality: Purification is essential to remove any remaining impurities and obtain a product of high purity for subsequent applications.

-

Section 5: Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[2][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent.[12][13]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11][12]

References

- 1. scbt.com [scbt.com]

- 2. 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride | C6H3ClFNO4S | CID 2759046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-FLUORO-2-NITRO-BENZENESULFONYL CHLORIDE [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | Benchchem [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-nitrobenzenesulfonyl Chloride

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-nitrobenzenesulfonyl chloride is a pivotal intermediate in medicinal chemistry and the broader chemical industry, largely due to its trifunctional nature which allows for versatile synthetic transformations. The presence of a sulfonyl chloride group for sulfonamide formation, a fluorine atom, and a nitro group on the benzene ring makes it an invaluable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the predominant synthesis route for this compound, focusing on the chlorosulfonation of 1-fluoro-3-nitrobenzene. It delves into the mechanistic details, offers a step-by-step experimental protocol, and emphasizes critical safety considerations, aiming to equip researchers and professionals with the necessary knowledge for its safe and efficient synthesis.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] Fluorine's unique properties can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding affinity.[2] this compound is a prime example of a fluorinated building block that has found wide application. The sulfonyl chloride moiety serves as a reactive handle for coupling with amines and other nucleophiles, while the ortho-nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for sequential and site-selective modifications, making it a highly sought-after reagent in drug discovery and development. For instance, the related compound 4-nitrobenzenesulfonyl chloride is a key intermediate in the synthesis of antiretroviral drugs like darunavir and amprenavir.[1]

The Primary Synthesis Route: Chlorosulfonation of 1-Fluoro-3-nitrobenzene

The most direct and widely employed method for the industrial-scale production of this compound is the chlorosulfonation of 1-fluoro-3-nitrobenzene. This electrophilic aromatic substitution reaction is both cost-effective and relatively straightforward, though it requires careful control of reaction conditions.

Mechanistic Rationale and Regioselectivity

The chlorosulfonation of an aromatic ring involves the attack of an electrophilic sulfur species, typically generated from chlorosulfonic acid, on the electron-rich benzene ring. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring. In the case of 1-fluoro-3-nitrobenzene, the fluorine atom is an ortho-, para-director, while the nitro group is a meta-director. The confluence of these directing effects strongly favors the introduction of the sulfonyl chloride group at the C4 position, which is para to the fluorine and ortho to the nitro group.

Figure 1: Regioselectivity in the chlorosulfonation of 1-fluoro-3-nitrobenzene.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Chlorosulfonic acid

-

Thionyl chloride (for purification, if necessary)

-

Crushed ice

-

Dichloromethane

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Gas scrubber (for HCl and SO₂ fumes)

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Connect the third neck to a gas outlet leading to a sodium hydroxide scrubber.

-

Charging the Reagent: Carefully add 100 mL of chlorosulfonic acid to the flask. Cool the flask to 0-5 °C using an ice-water bath.

-

Substrate Addition: While maintaining the temperature between 0-10 °C, slowly add 28.2 g (0.2 mol) of 1-fluoro-3-nitrobenzene dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is deemed complete, slowly and cautiously pour the reaction mixture onto a vigorously stirred slurry of 500 g of crushed ice in a large beaker. This step is highly exothermic and should be performed with extreme care.

-

Product Isolation: The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold water until the washings are neutral to litmus paper.

-

Drying: The crude product is dried under vacuum to a constant weight.

-

Purification (Optional): If necessary, the crude product can be recrystallized from a suitable solvent such as a mixture of dichloromethane and hexane.

Data and Characterization

| Property | Value |

| Molecular Formula | C₆H₃ClFNO₄S[5][6] |

| Molecular Weight | 239.61 g/mol [5][6] |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 74-78 °C |

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Corrosive Materials: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[7] It can cause severe burns to the skin, eyes, and respiratory tract. Always handle chlorosulfonic acid in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[8][9]

-

Exothermic Reaction: The reaction is highly exothermic, and proper temperature control is essential to prevent a runaway reaction.

-

Toxic Byproducts: The reaction and quenching steps release toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂). Ensure adequate ventilation and use a gas scrubber.

-

Product Hazards: The final product, this compound, is also corrosive and can cause severe skin burns and eye damage.[7][8] Handle with care and avoid inhalation of dust.[7]

Alternative Synthesis Strategies

While chlorosulfonation of 1-fluoro-3-nitrobenzene is the most common route, other methods have been reported. For instance, some isomeric fluoronitrobenzenesulfonyl chlorides have been synthesized from difluoronitrobenzenes in a two-step process involving reaction with a thiol followed by oxidative cleavage with chlorine.[10] Another approach involves the nitration of a pre-existing fluorobenzenesulfonyl chloride.[10] However, these methods are often more complex and may not be as economically viable for large-scale production.

Conclusion

The synthesis of this compound is a well-established process that provides a valuable intermediate for the pharmaceutical and chemical industries. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a strong emphasis on safety are crucial for the successful and safe production of this important compound. The continued demand for novel fluorinated molecules in drug discovery ensures that this compound will remain a relevant and important building block for the foreseeable future.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Fluoro-3-nitrobenzene, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

4-Fluoro-2-nitrobenzenesulfonyl chloride reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 4-Fluoro-2-nitrobenzenesulfonyl Chloride with Nucleophiles

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the reactivity of this compound, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles governing its reactivity, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Strategic Importance of this compound

This compound is an aromatic sulfonyl chloride distinguished by three key functional groups: a sulfonyl chloride (-SO₂Cl), a nitro group (-NO₂), and a fluorine atom (-F).[1][2] This specific arrangement of substituents makes the molecule a potent electrophile, highly activated towards nucleophilic attack.

The molecule's utility stems from its ability to readily form stable sulfonamides and sulfonate esters, which are cornerstone functional groups in a vast array of pharmaceuticals and biologically active compounds.[3][4] The strategic placement of the nitro and fluoro groups dramatically influences the reactivity of the aromatic ring, making it a prime substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions.

The Core Mechanism: Understanding Nucleophilic Aromatic Substitution (SₙAr)

Unlike typical aromatic compounds that undergo electrophilic substitution, aryl halides bearing strong electron-withdrawing groups are primed for nucleophilic substitution.[5][6] The reactivity of this compound is governed by the SₙAr mechanism, a two-step addition-elimination process.[5][7]

Pillar of Causality: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). This step is the rate-determining step of the reaction. The presence of strongly electron-withdrawing groups, particularly those ortho and para to the leaving group, is crucial.[6][7] In this molecule, the nitro group at the ortho position and the sulfonyl chloride group at the meta position (relative to the fluorine) make the aromatic ring exceptionally electron-deficient, thus activating it towards nucleophilic attack.[5]

The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6][7] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, providing significant stabilization.[7][8]

In the second, faster step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[5]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Expert Insight: A common misconception relates leaving group ability in SₙAr to bond strength, as seen in Sₙ1/Sₙ2 reactions. However, in SₙAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.[9] The high electronegativity of fluorine powerfully withdraws electron density from the ring, making the carbon atom more electrophilic and accelerating the rate-determining attack. This is why aryl fluorides are often more reactive in SₙAr reactions than their chloro or bromo counterparts, a counterintuitive but critical concept.[9]

Reactivity Profile with Key Nucleophile Classes

The dual reactivity sites—the sulfonyl chloride group and the C-F bond on the activated ring—allow for a range of transformations. However, the sulfonyl chloride is generally more electrophilic and will typically react first with most common nucleophiles under standard conditions. The subsequent SₙAr reaction at the C-F bond can then be performed if desired. This guide will focus on the primary reaction at the sulfonyl chloride center.

Reaction with Amines (Primary & Secondary)

The reaction of this compound with primary or secondary amines is the most common and efficient method for synthesizing the corresponding sulfonamides.[4][10]

Causality: The reaction proceeds via nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is essential. Its role is twofold: first, to act as a nucleophilic catalyst or to deprotonate the amine, increasing its nucleophilicity, and second, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Workflow for the synthesis of sulfonamides.

Experimental Protocol: Synthesis of N-benzyl-4-fluoro-2-nitrobenzenesulfonamide

This protocol is a self-validating system; successful formation of the product confirms the reactivity principles.

-

Preparation: To a stirred solution of benzylamine (1.1 eq.) and pyridine (1.5 eq.) in dichloromethane (CH₂Cl₂) (10 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Addition: Dissolve this compound (1.0 eq.) in a minimal amount of CH₂Cl₂ and add it dropwise to the cooled amine solution over 15 minutes.

-

Causality: Dropwise addition prevents a rapid temperature increase and potential side reactions.

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or silica gel chromatography to obtain the pure sulfonamide.

Reaction with Alcohols and Phenols

Alcohols and phenols react with this compound to form sulfonate esters.[13] Due to their lower nucleophilicity compared to amines, the reaction conditions often require a stronger base or catalysis.

Causality: The hydroxyl group of the alcohol is a weaker nucleophile than an amine. To facilitate the reaction, a base like pyridine is used, which activates the sulfonyl chloride. The mechanism is an addition-elimination process at the sulfur center.[14]

Caption: Reaction pathway for sulfonate ester formation.

Experimental Protocol: Synthesis of Phenyl 4-fluoro-2-nitrobenzenesulfonate

-

Preparation: In a flask, dissolve phenol (1.0 eq.) in pyridine (5 mL) and cool to 0 °C.

-

Causality: Pyridine serves as both the solvent and the base, activating the sulfonyl chloride.

-

-

Addition: Add this compound (1.05 eq.) portion-wise to the solution while maintaining the temperature at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Workup: Pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water, and then with cold dilute HCl to remove residual pyridine.

-

Isolation & Purification: Dry the crude product. Recrystallize from ethanol/water to obtain the pure sulfonate ester.

Reaction with Thiols

Thiols are excellent nucleophiles and react readily with sulfonyl chlorides.[15] The high nucleophilicity of the thiolate anion ensures a rapid reaction.

Causality: The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the highly nucleophilic thiolate anion (RS⁻). This anion then attacks the sulfonyl chloride.

Expert Insight: While the reaction is generally clean, a key consideration is the potential for oxidative side reactions of the thiol, especially under basic conditions or in the presence of air. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a self-validating measure to ensure the desired thiosulfonate is the major product.

Caption: Logical flow for the reaction with thiols.

Summary of Reactivity and Conditions

The choice of nucleophile dictates the reaction conditions required for a successful transformation.

| Nucleophile Class | Relative Nucleophilicity | Product Formed | Typical Base | Key Considerations |

| Thiols | Very High | Thiosulfonate | K₂CO₃, Et₃N | High reaction rate; potential for oxidation.[16][17] |

| Amines | High | Sulfonamide | Pyridine, Et₃N | Clean, efficient reaction; requires base to neutralize HCl.[10][18] |

| Alcohols/Phenols | Moderate | Sulfonate Ester | Pyridine | Slower reaction; base acts as catalyst/activator.[11] |

| Water | Low | Sulfonic Acid | None (hydrolysis) | Reagent is sensitive to moisture and will slowly hydrolyze.[19] |

Safety and Handling

Trustworthiness: Adherence to safety protocols is non-negotiable for reproducible and safe experimentation.

-

Corrosivity: this compound is corrosive and causes severe skin burns and eye damage.[1][20][21][22]

-

Moisture Sensitivity: The compound reacts with water (hydrolysis) and should be handled in a dry environment and stored in tightly sealed containers.[11]

-

Handling: Always handle this reagent inside a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][22]

-

Disposal: Dispose of waste materials in accordance with local and national regulations.

Conclusion

This compound is a highly activated and versatile electrophile. Its reactivity is dominated by the powerful electron-withdrawing effects of the ortho-nitro group and the fluorine atom, making it an excellent substrate for reactions at the sulfonyl chloride center. By understanding the underlying principles of nucleophilicity and the SₙAr mechanism, researchers can effectively leverage this reagent to synthesize a diverse range of sulfonamides, sulfonate esters, and other sulfur-containing molecules critical to the fields of medicine and materials science.

References

- 1. 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride | C6H3ClFNO4S | CID 2759046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-FLUORO-2-NITRO-BENZENESULFONYL CHLORIDE [chemicalbook.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 14. youtube.com [youtube.com]

- 15. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. prepchem.com [prepchem.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. dcfinechemicals.com [dcfinechemicals.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-fluoro-2-nitrobenzenesulfonyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-fluoro-2-nitrobenzenesulfonyl chloride, a key reagent in synthetic chemistry. Drawing upon established principles of physical organic chemistry and data from analogous compounds, this document offers insights for researchers, scientists, and drug development professionals. A detailed, self-validating experimental protocol for solubility determination is provided, alongside essential safety and handling information. The guide is structured to deliver both theoretical understanding and practical, actionable laboratory procedures.

Introduction: Understanding this compound

This compound is an aromatic sulfonyl chloride characterized by the presence of a fluorine atom and a nitro group on the benzene ring.[1][2] These substituents significantly influence the molecule's electrophilicity and, consequently, its reactivity and solubility. The sulfonyl chloride functional group makes it a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[3] This reactivity is fundamental to its application in the synthesis of pharmaceuticals and other complex organic molecules.

Key Physicochemical Properties:

The presence of the highly electronegative fluorine and nitro groups, along with the polar sulfonyl chloride moiety, results in a molecule with a significant dipole moment. This polarity is a key determinant of its solubility in various organic solvents.

Predicted Solubility Profile

Direct, quantitative solubility data for this compound is not extensively published. However, by examining structurally similar compounds, a reliable solubility profile can be predicted. Analogs such as 4-chloro-2-nitrobenzenesulfonyl chloride and 3-fluoro-4-nitrobenzenesulfonyl chloride exhibit a clear preference for polar aprotic and moderately polar solvents.[5][6]

It is anticipated that this compound will demonstrate poor solubility in non-polar solvents like hexanes and limited solubility in water, primarily due to the hydrophobic nature of the benzene ring.[5] Furthermore, the sulfonyl chloride group is susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid, further complicating aqueous solubility assessments.[5][6][7][8]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute.[5][6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to solvate the sulfonyl chloride group and non-polar character to interact with the aromatic ring.[3][6] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ether oxygen can act as a hydrogen bond acceptor, interacting with the solute. |

| Alcohols | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but the reactivity of the sulfonyl chloride with alcohols to form sulfonate esters must be considered, especially at elevated temperatures.[3] |

| Aromatic | Toluene | Moderate | π-π stacking interactions between the solvent and the aromatic ring of the solute can contribute to solubility. |

| Non-polar | Hexanes, Cyclohexane | Low | Lack of favorable intermolecular interactions. |

| Aqueous | Water | Very Low / Insoluble | The hydrophobic benzene ring and the reactivity of the sulfonyl chloride group limit aqueous solubility.[3][5] The low water solubility can, however, protect the compound from extensive hydrolysis.[7][8] |

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for the quantitative determination of the solubility of this compound. This method is designed to be self-validating by ensuring the saturation point is reached and accurately measured.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

Safety Precautions

-

This compound is a corrosive material that can cause severe skin burns and eye damage.[1][9][10][11]

-

Always handle this compound inside a chemical fume hood.[9][11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

The compound is sensitive to moisture; store in a cool, dry place under an inert atmosphere.[6][12]

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

For finely suspended particles, centrifuge the vials to achieve clear separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

-

Solvent Evaporation and Quantification:

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dry residue.

-

The mass of the dissolved solid is the difference between the final and initial vial weights.

-

-

Alternative Quantification by HPLC:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by plotting the HPLC peak area against concentration.

-

Dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved solid and the volume of the solvent used, or from the concentration determined by HPLC.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Causality and Self-Validation in the Protocol

-

Use of Excess Solute: This is the cornerstone of the method, ensuring that the solution is genuinely saturated. The presence of undissolved solid at the end of the equilibration period provides visual confirmation that the solubility limit has been reached.

-

Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is crucial for obtaining reproducible and accurate data.

-

Equilibration Time: Allowing sufficient time for agitation ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Filtration: The use of a 0.22 µm filter is a critical self-validating step. It guarantees that the solution analyzed is free from any solid microparticles, which would otherwise lead to an overestimation of solubility.

-

Dual Quantification Methods: The protocol suggests both gravimetric and HPLC-based quantification. Agreement between these two orthogonal methods would provide a high degree of confidence in the accuracy of the results.

Conclusion

While specific quantitative data for the solubility of this compound is sparse in the literature, a strong predictive understanding can be derived from its molecular structure and the known behavior of analogous compounds. It is anticipated to be highly soluble in polar aprotic and chlorinated solvents and poorly soluble in water and non-polar hydrocarbons. The detailed experimental protocol provided in this guide offers a reliable and self-validating framework for researchers to determine the precise solubility of this important synthetic reagent in various organic solvents, thereby facilitating its effective use in chemical synthesis and drug development.

References

- 1. 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride | C6H3ClFNO4S | CID 2759046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. Page loading... [guidechem.com]

An In-depth Technical Guide to the Safe Handling and Storage of 4-fluoro-2-nitrobenzenesulfonyl chloride

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, experience-driven framework for the safe handling and storage of 4-fluoro-2-nitrobenzenesulfonyl chloride, a reactive sulfonyl chloride derivative increasingly utilized in complex organic synthesis. Moving beyond a simple checklist, this document elucidates the causal relationships between the compound's chemical properties and the necessary safety protocols, ensuring a self-validating system of laboratory safety.

Understanding the Inherent Reactivity and Hazards

This compound (FNSC) is a solid organic compound with the molecular formula C₆H₃ClFNO₄S.[1][2] Its reactivity is primarily dictated by the sulfonyl chloride group, which is highly electrophilic and susceptible to nucleophilic attack. The presence of a nitro group and a fluorine atom on the benzene ring further influences its reactivity and toxicological profile.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[1] This necessitates stringent handling protocols to prevent contact.

Key Physicochemical and Hazard Data:

| Property | Value | Source |

| Molecular Weight | 239.61 g/mol | [1][2] |

| CAS Number | 568586-10-7 | [1][2] |

| GHS Hazard Class | Skin Corrosion/Irritation, Category 1B | [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [1][3] |

The Cornerstone of Safety: Personal Protective Equipment (PPE)

Given the corrosive nature of FNSC, a multi-layered approach to personal protective equipment is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Recommended PPE Ensemble:

-

Hand Protection : Always wear chemical-resistant gloves. Nitrile gloves provide a good initial barrier, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. It is crucial to inspect gloves for any signs of degradation or perforation before use and to employ proper glove removal techniques to avoid skin contact.[4]

-

Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, due to the severe eye damage risk, chemical safety goggles are strongly recommended.[5] When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[6]

-

Skin and Body Protection : A flame-resistant laboratory coat is mandatory. For tasks with a higher risk of exposure, a chemical-resistant apron or a full-body suit should be utilized.[4]

-

Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not sufficient or during certain emergency situations, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors may be necessary.[7][8]

Protocols for Safe Handling and Use

Adherence to meticulous handling procedures is critical to prevent accidental exposure and ensure the integrity of the compound.

General Handling Workflow:

References

- 1. 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride | C6H3ClFNO4S | CID 2759046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]

- 7. fishersci.com [fishersci.com]

- 8. epa.gov [epa.gov]

The Emergence of Trifunctional Scaffolds: The Case for Fluoronitrobenzenesulfonyl Chlorides

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzenesulfonyl Chloride: Structural Formula, Isomers, and Synthetic Applications

Executive Summary: this compound and its isomers represent a class of highly versatile trifunctional building blocks crucial for advancements in medicinal chemistry, drug development, and materials science. These compounds, featuring a benzene ring functionalized with selectively addressable sulfonyl chloride, nitro, and fluoro groups, offer a powerful platform for constructing complex molecular architectures. This guide provides a detailed examination of the structural formula of this compound, a comprehensive analysis of its ten constitutional isomers, and an in-depth look at modern synthetic strategies. It further explores the applications of these reagents in creating isosteric libraries of biologically active compounds and as core units for macromolecular assemblies, while also addressing critical safety and handling protocols for their use in a research environment.

In the pursuit of novel therapeutics and advanced materials, the ability to precisely and sequentially modify a core molecular scaffold is paramount. Trifunctional building blocks, which possess three distinct reactive sites, are exceptionally valuable as they allow for controlled, stepwise derivatization. The family of fluoronitrobenzenesulfonyl chlorides embodies this principle, containing three functional groups with orthogonal reactivity:

-

Sulfonyl Chloride (-SO₂Cl): Highly electrophilic, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.

-

Nitro Group (-NO₂): Can be reduced to an amine, which can then undergo a vast array of subsequent chemical transformations. It also acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring.

-

Fluoro Group (-F): The C-F bond is a site for nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in modern synthetic chemistry, particularly for introducing complexity.

The strategic arrangement of these three groups on a benzene ring creates a set of isomeric synthons that can be used to generate isosteric sets of compounds for biological screening or to serve as branching units in the synthesis of dendrimers and hyperbranched polymers[1].

Structural Elucidation of this compound

The target compound of this guide is specifically the 4-fluoro-2-nitro isomer, a key member of this chemical family. Its precise structure dictates its reactivity and utility.

IUPAC Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound[2].

Structural Formula and Key Features

The molecule consists of a benzene ring substituted at position 1 with a sulfonyl chloride group, at position 2 with a nitro group, and at position 4 with a fluorine atom.

Caption: Structure of this compound.

The electronic effects of the substituents are critical. The ortho-nitro and para-fluoro groups are strongly electron-withdrawing, which activates the ring towards nucleophilic aromatic substitution, primarily at the fluorine-bearing carbon.

Physicochemical Properties

Quantitative data for the primary compound and its close relatives are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClFNO₄S | [2][3][5] |

| Molecular Weight | 239.61 g/mol | [2][3][5] |

| Physical Form | Solid | [6] |

| Melting Point | Not specified for this isomer. (Isomer 2-fluoro-4-nitrobenzenesulfonyl chloride melts at 44-45 °C) | [7] |

| Primary Hazards | Corrosive (Causes severe skin burns and eye damage) | [2][8][9] |

| SMILES | C1=CC(=C(C=C1F)--INVALID-LINK--[O-])S(=O)(=O)Cl | [2] |

The Constitutional Isomers of Fluoronitrobenzenesulfonyl Chloride